2-Azido-2-deoxy-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-2-deoxy-D-galactose is a derivative of D-galactose, where the hydroxyl group at the second carbon is replaced by an azido group. This compound is significant in the field of glycobiology and is used for the synthesis of glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-2-deoxy-D-galactose typically involves the azidation of D-galactose derivatives. One common method is the azidophenylselenylation of glycals, which involves the reaction of glycals with azidophenylselenyl reagents to produce 2-azido-2-deoxy-selenoglycosides. These intermediates can then be transformed into the desired azido compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves the use of azidation reactions under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-2-deoxy-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Azidation Reagents: Azidophenylselenyl reagents are commonly used for introducing the azido group.
Reduction Reagents: Hydrogenation or Staudinger reduction can be used to convert the azido group to an amino group.
Major Products:
Scientific Research Applications
2-Azido-2-deoxy-D-galactose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-2-deoxy-D-galactose involves its incorporation into glycoconjugates through glycosylation reactions. The azido group allows for further functionalization via click chemistry, enabling the study of glycan structures and functions . The compound targets glycosylation pathways and can be used to probe the roles of specific glycans in biological processes .
Comparison with Similar Compounds
2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.
2-Azido-2-deoxy-3,4,6-tri-O-benzyl-D-galactose: A protected form used in specific synthetic applications.
Uniqueness: 2-Azido-2-deoxy-D-galactose is unique due to its specific use in glycobiology and its ability to be incorporated into glycan structures. Its azido group provides a versatile handle for further chemical modifications, making it a valuable tool in chemical biology and glycoconjugate synthesis .
Properties
IUPAC Name |
2-azido-3,4,5,6-tetrahydroxyhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFUJRYFJTPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.